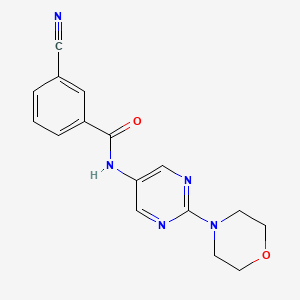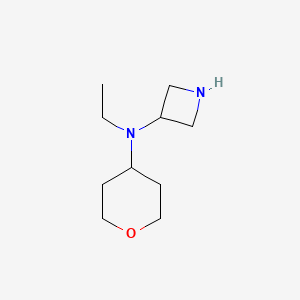![molecular formula C13H10F2N4O2S B14963003 N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1325303-44-3](/img/structure/B14963003.png)
N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimalarial properties . The presence of the triazole ring and sulfonamide group contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with a sulfonamide derivative under specific conditions. One common method includes the use of hydrazine hydrate and a sulfonyl chloride derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential as an antimalarial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: Exhibits antimalarial properties
Uniqueness
N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the presence of the difluorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potent biological effects .
Propiedades
Número CAS |
1325303-44-3 |
|---|---|
Fórmula molecular |
C13H10F2N4O2S |
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H10F2N4O2S/c1-8-16-17-13-5-3-10(7-19(8)13)22(20,21)18-9-2-4-11(14)12(15)6-9/h2-7,18H,1H3 |
Clave InChI |
UPYZFUSJDVLRQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Cyclopropylmethyl)[2-hydroxy-3-(2-methylpropoxy)propyl][(5-methylfuran-2-YL)methyl]amine](/img/structure/B14962942.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14962977.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14962981.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-N-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14962984.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14962990.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14962997.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14963005.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B14963007.png)
![2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B14963013.png)
